![molecular formula C8H8BNO4 B1588131 (E)-(4-(2-Nitrovinyl)phenyl)boronic acid CAS No. 216394-04-6](/img/structure/B1588131.png)
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Overview
Description
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid, also known as 4-nitrophenylboronic acid (4-NPBA), is a versatile organic compound with a wide range of applications in synthesis and scientific research. It is a colorless crystalline solid with a molecular formula of C7H7NO3B. 4-NPBA is an important reagent in organic synthesis, and has been widely used in a variety of scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Sensing Applications
Boronic acids, including “(E)-(4-(2-Nitrovinyl)phenyl)boronic acid”, have been increasingly utilized in various sensing applications . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in sensing applications . These can be homogeneous assays or heterogeneous detection .
Biological Labelling
Boronic acids have been used for biological labelling . The interaction of boronic acids with proteins allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
Therapeutics Development
Boronic acids have been used in the development of therapeutics . The interaction of boronic acids with diols allows their utilization in various areas including the development of therapeutics .
Separation Technologies
Boronic acids have been used in separation technologies . The interaction of boronic acids with diols allows their utilization in various areas including separation technologies .
Saccharide Sensors
Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species . This has relevance in a range of disease states .
Organic Synthesis
Boronic acids, including “(E)-(4-(2-Nitrovinyl)phenyl)boronic acid”, are effective tools in synthesizing organic molecules . They are stable, generally non-toxic, and easily synthesized , making them useful in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
properties
IUPAC Name |
[4-[(E)-2-nitroethenyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGTAODWQPCOD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420751 | |
Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid | |
CAS RN |
216394-04-6 | |
Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216394-04-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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